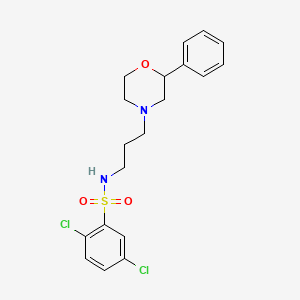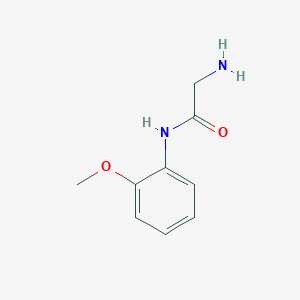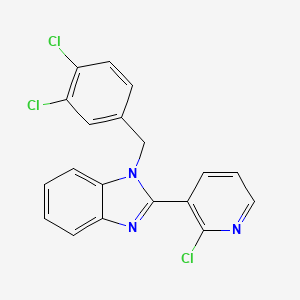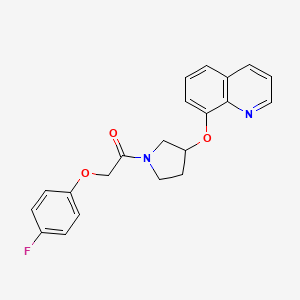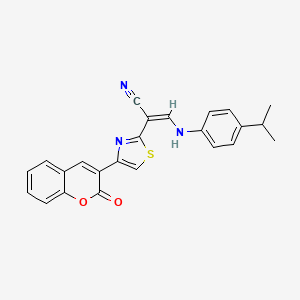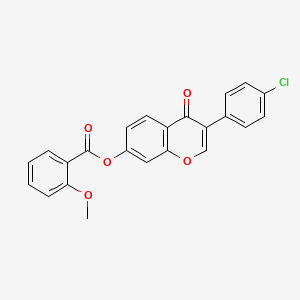
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate" is a derivative of chromen, which is a class of heterocyclic compounds with interesting chemical and physical properties. The chromen core is a common motif in various bioactive compounds and pharmaceuticals. The presence of substituents like the 4-chlorophenyl and 2-methoxybenzoate groups can significantly influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of chromen derivatives often involves the reaction of various reagents under controlled conditions. For instance, the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives with (ethoxycarbonylmethylene)triphenylphosphorane has been used to produce 2-oxoethylidene-2,3-dihydrobenzoxepine-4-carboxylates with Z (cis) selectivity . Similarly, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with the respective benzoic acid derivatives in a DMF medium at room temperature . These methods highlight the versatility of chromen derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of chromen derivatives is often confirmed using techniques such as IR and single-crystal X-ray diffraction studies. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed through these methods, and the vibrational wavenumbers were computed using HF and DFT methods . The geometrical parameters obtained from XRD studies are in agreement with the calculated values, indicating the reliability of computational methods in predicting molecular structures .
Chemical Reactions Analysis
Chromen derivatives can undergo various chemical reactions, leading to the formation of novel heterocyclic compounds. For instance, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used as a starting compound for the synthesis of various heterocyclic compounds with potential biological activity . Photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones has also been reported to produce angular pentacyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen derivatives are influenced by their molecular structure. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one shows p-p stacking of aromatic residues, which results in the formation of linear chains in the crystallographic c-axis . The title molecule of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate features parallel sheets of centrosymmetric dimers joined by hydrogen bonds, indicating the importance of non-covalent interactions in the solid-state structure . The stability of these molecules can be analyzed using NBO analysis, which provides insights into hyper-conjugative interaction and charge delocalization .
Wissenschaftliche Forschungsanwendungen
Environmental Applications
- The study by Bokare and Choi (2011) explores the advanced oxidation process based on the Cr(III)/Cr(VI) redox cycle, utilizing oxidative degradation of aqueous organic pollutants. This research is relevant for environmental remediation and pollution control, highlighting the potential utility of chromen-related compounds in enhancing oxidation processes (Bokare & Choi, 2011).
Synthesis and Biological Activity
- Bekircan, Ülker, and Menteşe (2015) have synthesized novel heterocyclic compounds derived from a related structure, investigating their lipase and α-glucosidase inhibition. This indicates potential applications in developing therapeutic agents for conditions requiring enzyme inhibition (Bekircan, Ülker, & Menteşe, 2015).
Photochromic Applications
- The synthesis of photochromic thieno-2H-chromene derivatives by Queiroz et al. (2000) suggests applications in materials science, particularly in developing compounds that change color upon exposure to light. This has implications for creating smart materials and sensors (Queiroz et al., 2000).
Advanced Oxidation Processes
- Research by Bokare and Choi (2010) on chromate-induced activation of hydrogen peroxide for oxidative degradation of organic pollutants further demonstrates the environmental cleanup potential of chromen-based compounds. These studies provide a foundation for developing efficient water treatment technologies (Bokare & Choi, 2010).
Structural and Chemical Studies
- Kumarasinghe, Hruby, and Nichol (2009) focus on the synthesis and structural analysis of chromen derivatives, contributing to the understanding of their chemical behavior and potential applications in designing more effective compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
637748-28-8 |
|---|---|
Produktname |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
Molekularformel |
C23H15ClO5 |
Molekulargewicht |
406.82 |
IUPAC-Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3 |
InChI-Schlüssel |
IYDCTFSDLTUDKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



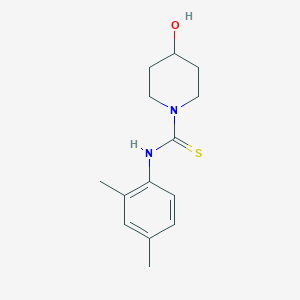
![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
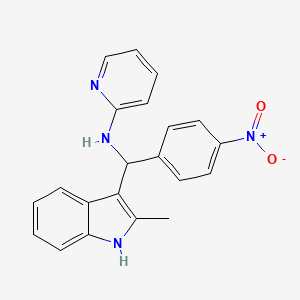
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)
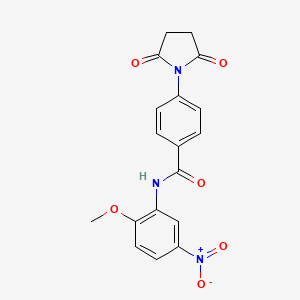
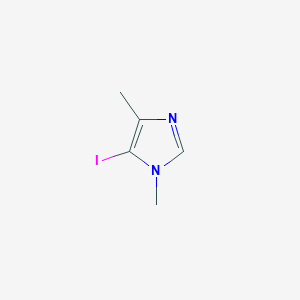
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)
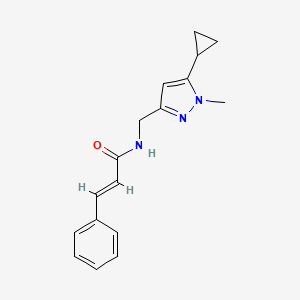
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
